Quipazine-d8 maléate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

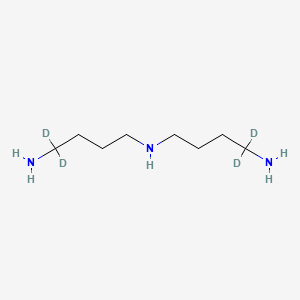

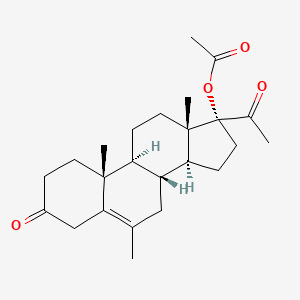

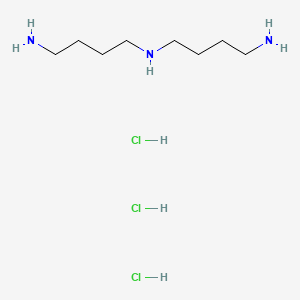

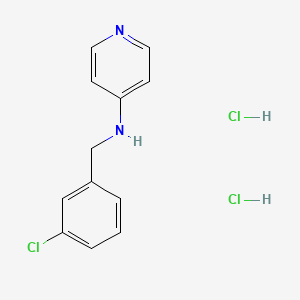

Quipazine-d8 Maleate is a deuterium-labeled analogue of Quipazine, a piperazine-based compound. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of Quipazine-d8 Maleate is C13H7D8N3 • C4H4O4, and it has a molecular weight of 337.4 .

Applications De Recherche Scientifique

Quipazine-d8 Maleate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: Employed in studies involving serotonin receptors and neurotransmitter pathways.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical compounds

Mécanisme D'action

Target of Action

Quipazine-d8 Maleate is a serotonergic drug that primarily targets the serotonin receptors , particularly the 5-HT2A and 5-HT3 subtypes . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes .

Mode of Action

Quipazine-d8 Maleate acts as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but shows particular affinity for the 5-HT2A and 5-HT3 subtypes . By inhibiting the reuptake of serotonin and stimulating these receptors, Quipazine-d8 Maleate increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by Quipazine-d8 Maleate is the serotonergic synapse pathway . By acting as an agonist at the 5-HT2A and 5-HT3 receptors, Quipazine-d8 Maleate can modulate the activity of this pathway, leading to a variety of downstream effects . These effects can include changes in mood, cognition, and various physiological processes .

Result of Action

Quipazine-d8 Maleate has been shown to produce effects consistent with other serotonergic drugs. For example, it has been reported to produce a head-twitch response and other effects in animal studies . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort . In another study, systemic injection of Quipazine produced single swallows with motor patterns and swallow-breathing coordination similar to spontaneous swallows, and increased swallow rate with moderate changes in cardiorespiratory functions .

Analyse Biochimique

Biochemical Properties

Quipazine-d8 Maleate acts as a serotonin receptor agonist, interacting with various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . These interactions are crucial for understanding the role of serotonin in various physiological processes. Quipazine-d8 Maleate binds to these receptors, mimicking the action of serotonin and thereby activating the associated signaling pathways. This compound also interacts with other biomolecules, such as prolactin inhibitors, which further elucidates its role in biochemical reactions .

Cellular Effects

Quipazine-d8 Maleate influences various cellular processes by activating serotonin receptors. This activation leads to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, Quipazine-d8 Maleate can induce a head-twitch response, a common indicator of serotonin receptor activation . Additionally, it affects the secretion of anterior pituitary hormones, such as growth hormone and prolactin, in both normal and neurologically impaired individuals .

Molecular Mechanism

At the molecular level, Quipazine-d8 Maleate exerts its effects by binding to serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways lead to various physiological responses, such as changes in neurotransmitter release and modulation of neuronal activity . Quipazine-d8 Maleate also influences gene expression by activating transcription factors that regulate the expression of serotonin-responsive genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quipazine-d8 Maleate can vary over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes . Long-term studies have shown that Quipazine-d8 Maleate can have sustained effects on cellular function, particularly in terms of serotonin receptor activation and associated signaling pathways . The exact temporal dynamics of these effects can depend on various factors, including the experimental conditions and the specific cell types being studied .

Dosage Effects in Animal Models

The effects of Quipazine-d8 Maleate in animal models are dose-dependent. At lower doses, the compound primarily activates serotonin receptors, leading to behavioral changes such as increased locomotor activity . At higher doses, Quipazine-d8 Maleate can induce adverse effects, such as nausea and gastrointestinal discomfort, due to excessive activation of serotonin receptors . These dose-dependent effects are crucial for understanding the therapeutic potential and safety profile of Quipazine-d8 Maleate .

Metabolic Pathways

Quipazine-d8 Maleate is involved in various metabolic pathways, primarily those related to serotonin metabolism . The compound is metabolized by enzymes such as monoamine oxidase, which breaks down serotonin and related compounds . This metabolism can influence the overall activity and duration of Quipazine-d8 Maleate’s effects, as well as its interactions with other biomolecules .

Transport and Distribution

Within cells and tissues, Quipazine-d8 Maleate is transported and distributed through various mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system serotonin receptors . Additionally, Quipazine-d8 Maleate can interact with transporters and binding proteins that facilitate its movement within cells and tissues . These interactions are essential for understanding the compound’s pharmacokinetics and overall efficacy .

Subcellular Localization

Quipazine-d8 Maleate is primarily localized in the cytoplasm and cell membrane, where it interacts with serotonin receptors . The compound’s localization is influenced by various factors, including its chemical structure and interactions with cellular components . Additionally, Quipazine-d8 Maleate can undergo post-translational modifications that affect its activity and function within specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Quipazine-d8 Maleate involves the incorporation of deuterium atoms into the Quipazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated piperazine, which is then reacted with quinoline derivatives to form the deuterated Quipazine. The final step involves the formation of the maleate salt by reacting the deuterated Quipazine with maleic acid .

Industrial Production Methods

Industrial production of Quipazine-d8 Maleate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of deuterium atoms and the formation of the maleate salt. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Quipazine-d8 Maleate undergoes various chemical reactions, including:

Oxidation: Quipazine-d8 Maleate can be oxidized to form quinoline derivatives.

Reduction: The compound can undergo reduction reactions to form piperazine derivatives.

Substitution: Quipazine-d8 Maleate can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Piperazine derivatives.

Substitution: Various substituted Quipazine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quipazine: The non-deuterated form of Quipazine-d8 Maleate.

2-(1-Piperazinyl)quinoline: A related compound with similar chemical structure.

5-HT Receptor Agonists: Compounds that target serotonin receptors, such as serotonin and its analogues

Uniqueness

Quipazine-d8 Maleate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical techniques. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and receptor interactions .

Propriétés

Numéro CAS |

1795133-22-0 |

|---|---|

Formule moléculaire |

C17H19N3O4 |

Poids moléculaire |

337.405 |

Nom IUPAC |

(Z)-but-2-enedioic acid;2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinoline |

InChI |

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,8D2,9D2,10D2; |

Clé InChI |

QYJJDHZHSCTBII-NHXHBPKDSA-N |

SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |

Synonymes |

2-(1-Piperazinyl-d8)quinoline (2Z)-2-Butenedioate; 2-(1-Piperazinyl-d8)quinoline Maleate; 1-(2-Quinolyl)piperazine-d8 Maleate; MA 1291-d8; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)